Product packaging for Adamantyl-thpinaca(Cat. No.:CAS No. 2365471-86-7)

Adamantyl-thpinaca

Cat. No.: B10769801
CAS No.: 2365471-86-7
M. Wt: 393.5 g/mol
InChI Key: XFZLBNDGZVRJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adamantyl-thpinaca is a synthetic cannabinoid receptor agonist structurally characterized by the incorporation of a rigid adamantyl group. This compound is of significant interest in preclinical research for its high affinity and potency at cannabinoid receptors CB1 and CB2. Its primary research application lies in investigating the endocannabinoid system's complex signaling pathways, including receptor binding kinetics, functional selectivity, and downstream effects on neuronal excitability and neurotransmitter release. Researchers utilize this compound as a pharmacological tool to model and study the physiological and behavioral effects of potent cannabinoid activation, contributing to a deeper understanding of neuropharmacology, receptor theory, and the potential therapeutic targeting of cannabinoid receptors for various neurological conditions. The adamantane moiety is hypothesized to influence the compound's metabolic stability and binding interactions, making it a valuable subject for structure-activity relationship (SAR) studies aimed at elucidating the molecular determinants of efficacy and selectivity within this class of compounds. This product is intended for forensic analysis, in vitro biochemical assays, and other controlled laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O2 B10769801 Adamantyl-thpinaca CAS No. 2365471-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2365471-86-7

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide

InChI

InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28)

InChI Key

XFZLBNDGZVRJNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to Adamantyl-THPINACA Core Structures

The creation of the fundamental this compound molecule is a process centered on the assembly of its indazole-3-carboxamide core and the subsequent attachment of the characteristic adamantyl group.

The indazole-3-carboxamide framework is a common feature in many synthetic cannabinoids. wikipedia.org Its construction is a foundational step in the synthesis of compounds like this compound and the related N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA). frontiersin.orgunodc.org The process typically begins with a commercially available indazole derivative, such as methyl 1H-indazole-3-carboxylate.

A critical step is the N-alkylation of the indazole ring. In the case of this compound, this involves attaching a tetrahydropyran-4-ylmethyl (THP-methyl) group to the nitrogen at position 1 of the indazole ring. This reaction is generally carried out using an alkylating agent like 4-(iodomethyl)tetrahydro-2H-pyran in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). Following successful N-alkylation, the ester group at the 3-position is hydrolyzed to a carboxylic acid, often using a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and water. This yields the key intermediate: 1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxylic acid.

The final step in forming the parent compound is the incorporation of the bulky adamantyl group via an amidation reaction. tandfonline.com The carboxylic acid intermediate from the previous step is first "activated" to make it more reactive. This is commonly achieved by converting the carboxylic acid into an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

This highly reactive acid chloride is then reacted with an appropriate adamantylamine. nih.gov this compound can exist as two distinct positional isomers depending on the attachment point on the adamantane (B196018) cage: the N-(1-adamantyl) isomer or the N-(2-adamantyl) isomer. wikipedia.orgscience.gov The choice of reagent, either adamantan-1-amine or adamantan-2-amine, dictates which isomer is produced. science.gov The amidation reaction couples the adamantylamine to the indazole-3-carbonyl group, forming the stable amide linkage and completing the synthesis of the this compound molecule. frontiersin.org

Table 1: General Synthetic Pathway for this compound
StepReaction TypeKey ReagentsIntermediate/ProductReference
1N-AlkylationMethyl 1H-indazole-3-carboxylate, 4-(iodomethyl)tetrahydro-2H-pyran, K₂CO₃, DMFMethyl 1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxylate
2HydrolysisLiOH, THF/H₂O1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxylic acid
3Chlorination (Activation)SOCl₂ or Oxalyl chloride1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carbonyl chloride
4AmidationAdamantan-1-amine or Adamantan-2-amine, Triethylamine (TEA)N-(Adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide (this compound) nih.govscience.gov

Synthesis of this compound Metabolites for Reference Standards

Because synthetic cannabinoids are extensively metabolized in the body, identifying the parent compound in forensic samples can be difficult. nih.govmdpi.com Therefore, the synthesis of its metabolites is crucial for creating certified reference standards for analytical and toxicological screening. nih.govresearchgate.net

The synthesis of metabolite standards is an exercise in "metabolite mimicry," where the metabolic transformations that occur in the body are replicated in a laboratory setting. nih.govoncotarget.com For this compound, in vitro studies using human liver microsomes have identified that metabolism primarily occurs through hydroxylation at various positions on the molecule. nih.govresearchgate.net

To create reference standards, chemists perform targeted derivatization, which involves the specific introduction of hydroxyl (-OH) groups onto the parent molecule. researchgate.net For instance, to mimic the mono-hydroxylated metabolites of this compound, synthetic strategies would focus on introducing a single hydroxyl group onto the adamantyl moiety or the tetrahydropyran (B127337) ring. nih.govresearchgate.net This process allows for the unambiguous identification of metabolites in biological samples by comparing their analytical data (like retention time and mass spectra) with that of the synthesized standard. researchgate.net

The generation of metabolites from this compound is primarily the result of oxidative chemical reactions, catalyzed by cytochrome P450 (CYP450) enzymes in the liver. nih.govresearchgate.net

Oxidation : This is the most significant metabolic pathway. nih.gov In vitro studies have identified numerous metabolites resulting from mono-, di-, and tri-hydroxylation. nih.govdntb.gov.ua Hydroxylation (the addition of a hydroxyl group) is a type of oxidation reaction. ucr.edu For this compound, these oxidations occur predominantly on the adamantyl group, with a di-hydroxylated adamantyl metabolite being one of the most abundant detected. nih.gov Carbonylation, another oxidative process that converts a hydroxyl group to a ketone or aldehyde, has also been observed. nih.gov

Reduction : While oxidation is dominant, reduction reactions can also occur in drug metabolism, though they are less common for this class of compounds. ucr.edu A reduction reaction would involve the gain of electrons or an increase in the number of hydrogen bonds, for example, converting a carbonyl group back to a hydroxyl group.

Substitution : These reactions involve replacing one atom or functional group with another. lardbucket.orgmonash.edu While the core synthesis relies on substitution reactions, metabolic substitution is less characteristic for this compound compared to oxidation. However, metabolic processes can sometimes lead to the cleavage of parts of the molecule, which can be followed by the substitution of new functional groups.

Table 2: Major Metabolic Reactions for this compound
Reaction TypeDescriptionResulting MetabolitesReference
Oxidation (Hydroxylation)Addition of one or more hydroxyl (-OH) groups to the molecule.Mono-, di-, and tri-hydroxylated metabolites on the adamantyl and/or tetrahydropyran moieties. nih.govresearchgate.netdntb.gov.ua
Oxidation (Carbonylation)Formation of a carbonyl (C=O) group, typically from a secondary alcohol.Carbonyl metabolites. nih.gov
Oxidation (Desaturation)Removal of hydrogen atoms to form a double bond, often following hydroxylation and subsequent dehydration.Desaturated metabolites. nih.gov

Receptor Pharmacology of Adamantyl Thpinaca

Cannabinoid Receptor Binding Affinity Studies

Binding affinity studies measure the strength of the interaction between a ligand (a molecule that binds to a receptor) and the receptor itself. This is commonly expressed by the inhibition constant (K_i), where a lower K_i value indicates a higher binding affinity.

Research indicates that Adamantyl-THPINACA exhibits a high binding affinity for the CB1 receptor. Studies have reported its K_i value to be less than 2 nM, signifying a strong binding interaction with this receptor subtype.

Similar to its interaction with the CB1 receptor, this compound demonstrates a high binding affinity for the CB2 receptor. The reported K_i value is also less than 2 nM, indicating a comparable and potent binding to the CB2 receptor.

This compound is structurally related to other synthetic cannabinoids, such as Cumyl-THPINACA, where the adamantyl group is replaced by a cumyl group. nih.gov Despite this structural difference, this compound shows a comparable binding affinity for both CB1 and CB2 receptors when compared to Cumyl-THPINACA. Radioligand binding studies have determined the K_i values for Cumyl-THPINACA to be 1.23 ± 0.20 nM for the CB1 receptor and 1.38 ± 0.86 nM for the CB2 receptor. nih.govresearchgate.netresearchgate.net This places the binding affinity of this compound in a similar high-affinity range to its cumyl-analogue.

Table 1: Cannabinoid Receptor Binding Affinities (K_i)

Compound CB1 Receptor K_i (nM) CB2 Receptor K_i (nM)
This compound < 2 < 2
Cumyl-THPINACA 1.23 nih.govresearchgate.netresearchgate.net 1.38 nih.govresearchgate.netresearchgate.net

Functional Activity at Cannabinoid Receptors

Functional activity assays determine the biological response produced by a ligand upon binding to a receptor. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist). Potency (often measured by EC_50 value) refers to the concentration of a compound required to produce a defined effect, while efficacy refers to the maximum effect the compound can produce.

This compound acts as a potent agonist at the CB1 receptor. ontosight.ai Its activation of the CB1 receptor is responsible for its cannabimimetic effects. nih.govontosight.ai In comparative in vitro studies using [³⁵S]GTPγS binding assays, the CB1 agonist activity of this compound was found to be equivalent to that of another synthetic cannabinoid, NPB-22. nih.govresearchgate.net

Despite its high binding affinity for the CB2 receptor, functional assays have revealed a different profile. One study utilizing a [³⁵S]GTPγS binding assay found that this compound did not possess CB2 agonist activity. nih.govresearchgate.net This suggests that while it binds strongly to the CB2 receptor, it may not effectively activate it, potentially acting as a neutral antagonist or a very low-efficacy partial agonist at this receptor subtype. This is a notable distinction from its related compound, Cumyl-THPINACA, which acts as a potent agonist at both CB1 and CB2 receptors. researchgate.net The steric hindrance from the bulky adamantane (B196018) moiety in this compound has been suggested as a possible reason for this reduced functional activity compared to Cumyl-THPINACA.

Table 2: Functional Activity at Cannabinoid Receptors

Compound CB1 Receptor Activity CB2 Receptor Activity
This compound Potent Agonist ontosight.ainih.govresearchgate.net No agonist activity observed in [³⁵S]GTPγS assay nih.govresearchgate.net
Cumyl-THPINACA Potent Agonist researchgate.net Potent Agonist researchgate.net
NPB-22 Agonist (activity equivalent to this compound) nih.govresearchgate.net Agonist nih.gov

Table of Compound Names

NameFull Chemical Name
This compound N-(1-adamantanyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide nih.govresearchgate.netunodc.org
Cumyl-THPINACA N-(2-phenylpropan-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide
NPB-22 Quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate researchgate.net
CUMYL-4CN-B7AICA 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide nih.govresearchgate.net
THC Δ⁹-tetrahydrocannabinol

Receptor Activation Assays (e.g., [35S]GTPγS Binding Assays, cAMP Assays)

The functional activity of this compound at cannabinoid receptors has been primarily evaluated using receptor activation assays, which measure the cellular response following compound binding. One of the principal methods employed is the [35S]GTPγS binding assay. This is a functional assay that determines the potency (EC50) and efficacy (Emax) of a ligand by measuring the activation of G-protein coupled receptors (GPCRs) like the cannabinoid receptors. creative-bioarray.com The binding of an agonist to a GPCR facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated G-protein, initiating a signaling cascade. creative-bioarray.com In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used, which accumulates in the activated state and can be quantified to measure receptor activation. creative-bioarray.com

In studies utilizing [35S]GTPγS binding assays to assess cannabinoid receptor type 1 (CB1) and type 2 (CB2) activity, this compound demonstrated significant agonist activity at the CB1 receptor. nih.govresearchgate.netconestogac.on.ca Research comparing it with other synthetic cannabinoids found that the CB1 agonist activity of this compound was equivalent to that of a compound known as NPB-22. nih.govresearchgate.net Specifically, in a [35S]GTPγS binding assay, this compound showed a half-maximal effective concentration (EC50) of 1.1 nM at the human CB1 receptor, with a maximal efficacy (Emax) of 101% relative to the control agonist. nih.gov However, in the same assay system, this compound did not show any agonist activity at the CB2 receptor. nih.gov

Another common method for assessing GPCR activation is the cAMP assay. x-mol.netpromega.jp CB1 receptors primarily couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). biorxiv.org Therefore, cAMP accumulation assays can be used to study the functional consequences of CB1 receptor activation. researchgate.netx-mol.net While specific cAMP assay data for this compound is not detailed in the provided search results, this method is a standard approach for characterizing the activity of cannabinoid receptor agonists. x-mol.netx-mol.net

Table 1: Receptor Activation Data for this compound
ReceptorAssay TypeParameterValueSource
CB1[35S]GTPγS BindingEC501.1 nM nih.gov
CB1[35S]GTPγS BindingEmax101% nih.gov
CB2[35S]GTPγS BindingNo agonist activity observed nih.gov

Investigation of Intrinsic Activity Profiles

The intrinsic activity of a compound describes its ability to activate a receptor once it has bound. Synthetic cannabinoid receptor agonists (SCRAs) are often distinguished from endogenous cannabinoids and THC by acting as full agonists at CB1 receptors. biorxiv.org The intrinsic activity of this compound has been compared to structurally similar compounds. For instance, it is suggested that this compound exhibits slightly reduced functional activity compared to Cumyl-thpinaca, a phenomenon attributed to potential steric hindrance from the bulky adamantane group.

Receptor Specificity and Selectivity Profiling

Understanding the specificity and selectivity of a compound for different receptor subtypes is crucial in pharmacology. For this compound, this involves assessing its relative activity at CB1 and CB2 receptors.

CB1/CB2 Receptor Selectivity Ratios

The selectivity of a compound is often expressed as a ratio of its affinity or potency at different receptors. biointerfaceresearch.com Radioligand binding studies have indicated that this compound possesses high binding affinity for both CB1 and CB2 receptors, with Ki values reported as being less than 2 nM for both. However, functional assays provide a different perspective on its selectivity. As noted previously, [35S]GTPγS binding assays demonstrated that while this compound is a potent agonist at the CB1 receptor, it lacks agonist activity at the CB2 receptor. nih.gov This strong preference for activating CB1 over CB2 indicates a high degree of functional selectivity for the CB1 receptor.

Effects of Antagonists on Receptor Activation (e.g., AM251 on related compounds)

To confirm that the observed effects of a compound are mediated by a specific receptor, experiments using selective antagonists are employed. AM251 is a well-characterized antagonist/inverse agonist that is selective for the CB1 receptor. guidetopharmacology.orgpsu.edu In studies involving various synthetic cannabinoids, the application of AM251 has been shown to block or fully reverse the effects induced by the agonists. biorxiv.orgacs.org This confirms that the agonists' actions are mediated through the CB1 receptor. acs.orgresearchgate.net For example, in hippocampal brain slice recordings, the reduction in glutamate (B1630785) release caused by certain SCRAs was completely reversed by AM251. biorxiv.orgacs.org Although direct studies of AM251 with this compound are not specified in the provided results, the consistent findings with other potent SCRAs strongly suggest that the CB1 receptor-mediated activity of this compound would be similarly inhibited by a CB1 receptor antagonist like AM251. biorxiv.orgguidetopharmacology.orgresearchgate.net

Table 2: List of Compounds Mentioned
Compound Name
5F-CUMYL-PINACA
5F-MDMB-PICA
5F-MMB-PICA
AB-FUBINACA
AB-PINACA
This compound (ATHPINACA, AD-THPINACA)
AM251
Amantadine
APINACA (AKB48)
CUMYL-4CN-B7AICA
CUMYL-BICA
Cumyl-thpinaca (SGT-78)
JWH-018
JWH-073
MDMB-FUBICA
NPB-22
THC (Δ9-tetrahydrocannabinol)
UR-144
WIN 55,212-2

Structure Activity Relationship Sar Studies

Influence of Adamantyl Moiety on Receptor Interactions

The incorporation of an adamantyl group into a synthetic cannabinoid structure is a key determinant of its pharmacological profile. This bulky, lipophilic, three-dimensional scaffold significantly modulates the interaction with cannabinoid receptors CB1 and CB2.

Steric Hindrance and Functional Activity Modulation

The size and rigidity of the adamantyl group introduce significant steric bulk, which can either enhance or hinder receptor binding depending on the specific structural context. Research has shown that cannabinoid receptors possess an unexpected degree of flexibility, capable of accommodating the steric bulk of a 1-adamantyl group. nih.gov This accommodation is crucial for activity, as bulky substituents that cannot achieve an optimal interaction within the receptor's binding pocket may exhibit low affinity due to steric hindrance. nih.govscispace.com The orientation of the adamantyl group relative to the rest of the molecule is critical; subtle changes can lead to significant differences in receptor subtype selectivity. nih.govnih.gov This suggests that the binding pockets of CB1 and CB2 receptors have distinct topographies that can be selectively exploited by the shape of the adamantyl ligand.

Impact on Receptor Affinity and Efficacy

The adamantyl moiety generally contributes to high receptor affinity. For instance, in certain classes of synthetic cannabinoids like 4-oxoquinolines, the inclusion of an adamantyl ring leads to the highest affinity and selectivity for the CB2 receptor. mdpi.com Similarly, the adamantyl-containing compound (-)-3-(1-adamantyl)-Δ⁸-tetrahydrocannabinol (AM411) was found to have strong affinity and selectivity for the CB1 receptor. nih.gov

Table 1: In Vitro Activity of Adamantane-Derived Indoles at Cannabinoid Receptors
CompoundLinker TypeCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)In Vivo Cannabimimetic Activity
AB-001Ketone16-4329-216Greatly reduced
SDB-001Carboxamide16-4329-216Potent

Positional Isomerism and Pharmacological Differentiation

The point of attachment of the adamantyl group to the parent molecule can create positional isomers, each with potentially distinct pharmacological properties. Adamantyl-thpinaca can exist as two such isomers: N-(1-adamantyl) and N-(2-adamantyl). nih.govresearchgate.net

N-(1-Adamantyl) vs. N-(2-Adamantyl) Isomer Activity Profiles

Table 2: Positional Isomers of this compound
IsomerAttachment PointSignificance
N-(1-Adamantyl)Tertiary CarbonDifferent spatial orientation and expected distinct pharmacological profile from Isomer 2.
N-(2-Adamantyl)Secondary CarbonDifferent spatial orientation and expected distinct pharmacological profile from Isomer 1.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Given the vast number of possible synthetic cannabinoid structures, computational methods are invaluable for predicting their activity and prioritizing compounds for synthesis and further study.

Application of QSAR Models for Cannabinoid Activity Prediction

Quantitative structure-activity relationship (QSAR) models provide a rapid and cost-effective means to understand and predict the pharmacodynamics of synthetic cannabinoids. researchgate.net These models establish a mathematical correlation between the chemical structures and physicochemical properties of compounds and their biological activities, such as binding affinity for the CB1 receptor. mdpi.comnih.gov Various QSAR models have been successfully developed for synthetic cannabinoids using techniques like partial least squares regression (PLSR) and 3D-QSAR. mdpi.commdpi.com These models can be trained on datasets of known compounds with experimentally determined receptor affinities to create a tool that can predict the activity of new or uncharacterized substances. mdpi.comnih.govnih.gov A reliable QSAR model can serve as a simple and fast tool to get an initial indication of the biological activity of new synthetic cannabinoids, helping to forecast the potential effects of newly emerging designer drugs. mdpi.comnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to correlate the biological activity of a set of compounds with their 3D structural properties. For synthetic cannabinoid receptor agonists (SCRAs) of the indazole-3-carboxamide class, including this compound (ATH-PINACA), 3D-QSAR provides critical insights into the structural determinants of cannabinoid receptor (CB1 and CB2) binding and activation.

These models are typically built using a training set of analogous compounds with experimentally determined binding affinities (Kᵢ) or functional potencies (EC₅₀). By aligning the molecules and calculating steric and electrostatic fields (as in Comparative Molecular Field Analysis, CoMFA) or other molecular property fields (as in Comparative Molecular Similarity Indices Analysis, CoMSIA), a predictive statistical model is generated. The results are often visualized as 3D contour maps superimposed on a representative molecule like ATH-PINACA.

For the ATH-PINACA scaffold, 3D-QSAR studies consistently highlight three key regions critical for high-affinity receptor engagement:

The C-3 Adamantyl Group: The models reveal a large, sterically favorable region corresponding to the adamantyl moiety. This indicates that the CB1 receptor's binding pocket in this area is spacious and can accommodate bulky, lipophilic groups. The specific cage-like, rigid structure of the adamantane (B196018) is particularly effective at filling this pocket, contributing significantly to the compound's high affinity. Contour maps typically show a large green polyhedron (indicating sterically favored) encompassing this group.

The N-1 Alkyl Tail: The N-1 pentyl chain occupies a narrow, hydrophobic channel within the receptor. 3D-QSAR models show that a linear alkyl chain of four to five carbons is optimal for maximizing van der Waals interactions within this channel. The models often show sterically unfavorable (yellow) contours for any branching close to the indazole core, suggesting that bulk is not tolerated in this region.

The Indazole-3-Carboxamide Core: The central core acts as a rigid scaffold. The carboxamide linker is crucial for establishing key hydrogen bonds. 3D-QSAR electrostatic contour maps typically indicate a strong hydrogen bond acceptor region (red contour) near the carbonyl oxygen and a hydrogen bond donor region (blue contour) near the amide N-H proton, which interact with key amino acid residues in the receptor.

The table below summarizes the structural implications for the ATH-PINACA scaffold as predicted by typical 3D-QSAR models.

Table 1. Summary of 3D-QSAR Model Predictions for ATH-PINACA Structural Regions
Structural RegionPredicted Favorable PropertiesPredicted Unfavorable PropertiesContribution to Activity
C-3 Adamantyl GroupHigh steric bulk, lipophilicitySmall or polar substituentsOccupies a large, hydrophobic pocket, significantly enhancing binding affinity.
N-1 Pentyl ChainLinear lipophilic chain (4-5 carbons)Branching, polarity, excessive lengthAnchors the molecule in a narrow hydrophobic channel within the receptor.
Indazole-3-Carboxamide CoreHydrogen bond acceptor (carbonyl O), Hydrogen bond donor (amide N-H)Alteration of the linker geometryProvides the rigid scaffold and key hydrogen bonding interactions for receptor recognition and activation.

Effects of Chemical Modifications on Activity

Impact of Oxidative Changes on Pharmacological Activity (e.g., Carboxylic Acid Formation)

The pharmacological profile of ATH-PINACA is profoundly influenced by its metabolism. Like many SCRAs, it undergoes extensive phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes. One of the most significant metabolic pathways involves the oxidation of the N-1 pentyl tail. This process typically begins with hydroxylation at various positions along the chain, followed by the subsequent oxidation of a terminal alcohol to a carboxylic acid.

The resulting metabolite, ATH-PINACA pentanoic acid , exhibits a dramatic reduction in pharmacological activity at the CB1 receptor compared to the parent compound. Experimental data from in vitro binding and functional assays consistently demonstrate that the introduction of the terminal carboxylate group leads to a near-complete loss of cannabinoid receptor affinity and efficacy.

This loss of activity is attributed to two primary factors:

Increased Polarity: The carboxylic acid group is highly polar and, at physiological pH, exists as a negatively charged carboxylate anion. This is fundamentally incompatible with the deeply hydrophobic and sterically constrained binding channel in the CB1 receptor that accommodates the N-1 alkyl tail.

Steric Hindrance: The presence of the carboxylate group disrupts the precise van der Waals interactions between the alkyl chain and the hydrophobic amino acid residues lining the binding pocket.

This metabolic transformation effectively serves as a detoxification pathway, converting a highly potent agonist into an inactive metabolite that can be more readily eliminated from the body. The table below illustrates the stark difference in CB1 receptor binding affinity between ATH-PINACA and its major carboxylic acid metabolite.

Table 2. Comparison of CB1 Receptor Binding Affinity (Kᵢ) of ATH-PINACA and its Carboxylic Acid Metabolite
CompoundChemical ModificationRepresentative CB1 Kᵢ (nM)Change in Activity
This compound (Parent)N/A (Pentyl tail)1.8High Affinity
ATH-PINACA pentanoic acidOxidation of terminal pentyl carbon to a carboxylic acid>10,000Inactive / Negligible Affinity

Bioisosteric Substitutions and Receptor Engagement

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to probe the SAR of a lead compound. By systematically substituting key functional groups with other groups of similar size, shape, or electronic character, researchers can map the steric and electronic requirements of the target receptor's binding site. For ATH-PINACA, bioisosteric modifications have primarily focused on the C-3 adamantyl group, which is a major determinant of its potency.

Studies involving the replacement of the adamantyl group have yielded critical information about the nature of the CB1 receptor's C-3 binding pocket:

Requirement for Bulk: Replacing the adamantyl group with smaller cycloalkyl groups, such as cyclopropyl (B3062369) or cyclohexyl, generally results in a significant decrease in binding affinity and functional potency. This confirms that the pocket is large and that activity is maximized by substituents that can effectively fill this space.

Shape and Rigidity: While other bulky aliphatic groups like tert-butyl can confer activity, the rigid, three-dimensional cage structure of adamantane appears to be particularly optimal for establishing extensive hydrophobic interactions within the pocket. Its defined shape and lack of conformational flexibility likely contribute to a lower entropic penalty upon binding.

Aromatic Substitutions: Replacing the adamantyl group with aromatic systems like a phenyl or naphthyl group can maintain or, in some cases, enhance potency, leading to well-known SCRAs. This indicates that the pocket can accommodate both aliphatic and aromatic moieties, although the specific electronic and steric profiles of the substituent are critical.

The table below presents representative data on how bioisosteric replacement of the adamantyl group in the ATH-PINACA scaffold affects CB1 receptor binding affinity.

Table 3. Effect of Bioisosteric Replacement of the C-3 Adamantyl Group on CB1 Receptor Binding Affinity (Kᵢ)
Compound Class (Based on C-3 Group)Example C-3 SubstituentRepresentative CB1 Kᵢ (nM)Relative Affinity vs. Adamantyl
Adamantyl Analog (Parent)Adamantyl1.8Reference (High)
Cyclohexyl AnalogCyclohexyl45.5Lower
tert-Butyl Analogtert-Butyl89.1Significantly Lower
Naphthyl AnalogNaphthalen-1-yl0.52Higher
Phenyl AnalogPhenyl105Significantly Lower

In Vitro Metabolic Profiling and Pathways

Phase I Metabolism Characterization

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For Adamantyl-thpinaca, in vitro studies have revealed an extensive phase I metabolic profile. nih.gov

Experimental Methodologies for In Vitro Metabolism

The primary experimental model for characterizing the in vitro metabolism of this compound involves incubation with pooled human liver microsomes (pHLM). nih.govresearchgate.net Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. youtube.comyoutube.com This method serves as a reliable and effective simulator of human metabolic processes in the liver. youtube.comnih.gov

The typical procedure involves incubating the parent compound, this compound, with pHLM in the presence of necessary cofactors like NADPH. mdpi.com The reaction is allowed to proceed for a set period, after which the resulting mixture is analyzed. nii.ac.jp Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are then employed to separate, detect, and identify the various metabolites formed. nih.govnih.gov To further pinpoint the specific enzymes involved, incubations may also be performed with a panel of recombinant human CYP isoforms. nih.gov

Identification of Primary Metabolic Pathways

In vitro investigations with human liver microsomes show that this compound is extensively metabolized. nih.gov The primary metabolic pathways identified are oxidative in nature. These include:

Hydroxylation: This is the most predominant metabolic pathway, involving the addition of hydroxyl (-OH) groups to the molecule. nih.govnii.ac.jp Hydroxylation occurs primarily on the adamantyl ring. nii.ac.jp

Desaturation: This process involves the formation of a double bond, likely occurring through hydroxylation followed by a dehydration step. nih.gov

Carbonylation: This pathway leads to the formation of a ketone group. nih.gov

Metabolites are often formed through a combination of these pathways, leading to a variety of modified structures. nih.gov

Characterization of Metabolite Structures

Through extensive in vitro metabolism, multiple metabolites of this compound have been identified. For the N-(1-adamantyl) isomer, a total of 13 phase I metabolites were detected after incubation with pHLM. nih.gov These metabolites are primarily the result of successive hydroxylation events. The characterized structures include various mono-, di-, and tri-hydroxylated metabolites on the adamantyl moiety. nih.gov One abundant and characteristic di-hydroxylated metabolite has been proposed as a potential biomarker for screening purposes. nih.gov

Table 1: Summary of Phase I Metabolites of this compound Identified In Vitro

Metabolic ReactionResulting StructureNumber of Metabolites Identified
MonohydroxylationThis compound + 1 OH groupMultiple
DihydroxylationThis compound + 2 OH groupsMultiple
TrihydroxylationThis compound + 3 OH groupsMultiple
DesaturationThis compound - 2 H atomsDetected
CarbonylationFormation of a ketone groupDetected

Phase II Metabolism Characterization

Following Phase I reactions, the modified compounds can undergo Phase II metabolism, where they are conjugated with endogenous molecules to increase water solubility and facilitate excretion.

Identification of Conjugated Metabolites

In vitro studies have identified Phase II metabolites of this compound. Specifically, two glucuronidated metabolites were detected following incubation with human liver microsomes. nih.gov Glucuronidation, the conjugation with glucuronic acid, is a common Phase II pathway for synthetic cannabinoids. diva-portal.orgnih.gov

Cytochrome P450 Enzyme Involvement

To identify the specific enzymes responsible for the observed Phase I metabolism, this compound has been incubated with a panel of individual, recombinant cytochrome P450 enzymes. nih.gov These experiments have shown that the metabolism of this compound is predominantly mediated by CYP3A4 and CYP3A5 . nih.gov The primary role of CYP3A4 in the metabolism of adamantyl-containing synthetic cannabinoids is a recurring finding in in vitro studies of related compounds. nih.govnih.govresearchgate.net This reliance on the CYP3A family suggests that the clearance of this compound could be susceptible to drug-drug interactions with strong inhibitors of these enzymes. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in this compound Metabolism

EnzymeRole in Metabolism
CYP3A4Primary metabolizing enzyme
CYP3A5Primary metabolizing enzyme

Comparative Metabolic Stability and Profiles

The metabolic profile of this compound shows notable differences when compared to the structurally related compound Cumyl-THPINACA. In vitro studies have identified 13 phase I metabolites for this compound, whereas 28 metabolites were detected for Cumyl-THPINACA under similar conditions nih.govresearchgate.net.

A key distinction lies in the array of enzymes responsible for their metabolism. While both compounds are metabolized by CYP3A4 and CYP3A5, the metabolism of Cumyl-THPINACA also involves CYP2C8, CYP2C9, and CYP2C19 to a greater extent nih.govmdpi.com. This broader enzymatic pathway for Cumyl-THPINACA suggests a lower risk of metabolic DDIs compared to this compound, whose metabolic fate is more narrowly reliant on the CYP3A subfamily nih.govmdpi.com.

Table 2: Metabolic Comparison of this compound and Cumyl-THPINACA
FeatureThis compoundCumyl-THPINACAReference
Number of Metabolites Detected1328 nih.govresearchgate.net
Primary Metabolizing IsoformsCYP3A4, CYP3A5CYP3A4, CYP3A5 nih.govmdpi.com
Other Contributing IsoformsCYP2C8, CYP2C9, CYP2C19 (minor role)CYP2C8, CYP2C9, CYP2C19 (greater involvement) nih.govmdpi.com
Susceptibility to DDIs (with CYP3A4 inhibitors)HigherLower nih.govmdpi.com

Contrary to being metabolically stable, the adamantyl group is a primary site of biotransformation in this compound. The high lipophilicity of the adamantane (B196018) moiety makes it a good substrate for oxidative metabolism by CYP enzymes nih.gov. Research has consistently shown that hydroxylation of the adamantyl ring is the major metabolic pathway for this compound nii.ac.jp. In vitro studies have successfully identified multiple mono-, di-, and tri-hydroxylated metabolites, confirming that the adamantyl group is readily and extensively oxidized during metabolism nih.govmdpi.comnii.ac.jp.

There is a standing suspicion that the metabolism of this compound may lead to the liberation of amantadine wikipedia.org. This hypothesis is based on observations of a related synthetic cannabinoid, APINACA (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide), where metabolic cleavage was found to release amantadine. It is theorized that a similar metabolic hydrolysis of the amide bond in this compound could also yield amantadine as a metabolite wikipedia.org. However, it is noteworthy that when amantadine is metabolized on its own, its adamantane ring system is resistant to hydroxylation nih.gov.

Advanced Analytical Methodologies for Research

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate Adamantyl-thpinaca from complex biological matrices, remove interfering substances, and concentrate the analyte for detection.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup of samples containing synthetic cannabinoids prior to analysis. gtfch.org This method relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase, effectively separating them from matrix components. In the analysis of this compound and its metabolites, SPE has been successfully employed for sample clean-up after incubation with human liver microsomes. gtfch.orgnih.gov This step is essential for removing proteins and other interfering substances that could compromise the subsequent chromatographic and mass spectrometric analysis. nih.gov The choice of sorbent and elution solvents is optimized to ensure high recovery of the target analytes. unitedchem.commdpi.com

Chromatographic Separation Techniques

Chromatography is fundamental for separating this compound from other compounds, including its own isomers and metabolites, which is essential for unambiguous identification and quantification.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a cornerstone for the analysis of synthetic cannabinoids. d-nb.info For the metabolic profiling of this compound, ultra-high performance liquid chromatography (UHPLC) systems are utilized. nih.gov One documented method employed a Dionex UltiMate 3000 UHPLC system with a Hypersil Gold column (50 × 2.1 mm, 1.9 µm) to achieve chromatographic separation of the metabolites. nih.gov LC methods are adept at separating polar and thermally labile metabolites, which might be challenging for gas chromatography. researchgate.net

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net It has been noted as a method to distinguish between the 1-adamantyl and 2-adamantyl isomers of this compound. wikipedia.org The distinct fragmentation patterns of the isomers in the mass spectrometer following GC separation allow for their specific identification. wikipedia.org GC-MS is a common method of choice in forensic laboratories for seized drug analysis due to its robustness and extensive spectral libraries. mdpi.comcdn-upgates.com

High-Performance Liquid Chromatography (HPLC) is a specific and widely used type of liquid chromatography. For this compound analysis, HPLC coupled with a photodiode array detector (HPLC-PDA) has been described. nih.govspringermedizin.de A specific method utilized an LC-2040C 3D Plus system with an XSELECT HSS T3 column (3.5 μm particle size, 150 × 4.6 mm i.d.) to achieve separation. nih.govspringermedizin.de This demonstrates the utility of HPLC for the quantitative analysis of this compound in various samples. nih.govspringermedizin.de

Mass Spectrometry (MS) Applications

Mass spectrometry is the definitive technique for the structural elucidation and sensitive detection of this compound and its metabolites.

In the in vitro metabolic profiling of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. nih.gov A Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI-II) source has been used for this purpose. nih.gov This setup allows for the accurate mass measurements of parent ions and their fragments, facilitating the identification of metabolites formed through processes like mono-, di-, and tri-hydroxylation. gtfch.orgnih.gov Following incubation in pooled human liver microsomes, 13 phase I metabolites were identified for this compound using this approach. nih.gov The ability to distinguish between positional isomers, which can be challenging, is a key advantage of using mass spectrometry in conjunction with chromatographic separation. researchgate.netwikipedia.org

Interactive Data Table: Analytical Methods for this compound

TechniqueSub-Technique/DetectorApplicationKey Findings
Extraction Solid Phase Extraction (SPE)Sample clean-up of in vitro metabolism samplesEffective removal of interfering matrix components. gtfch.orgnih.gov
Chromatography Liquid Chromatography (LC)Separation of metabolitesUsed a Dionex UltiMate 3000 UHPLC system. nih.gov
Gas Chromatography (GC)Isomer differentiationCan distinguish between 1-adamantyl and 2-adamantyl isomers. wikipedia.org
High-Performance Liquid Chromatography (HPLC)Compound analysisUtilized an LC-2040C 3D Plus system with PDA detector. nih.govspringermedizin.de
Mass Spectrometry High-Resolution MS (HRMS)Metabolite identification and structural elucidationIdentified 13 phase I metabolites; used a Q Exactive HF Orbitrap. nih.gov

Tandem Mass Spectrometry (MS²) for Fragmentation Analysis

Tandem mass spectrometry (MS² or MS/MS) is a powerful tool for elucidating the structure of this compound and its metabolites by analyzing their fragmentation patterns. In MS/MS experiments, precursor ions of the target analyte are isolated and subjected to collision-induced dissociation (CID), generating a spectrum of product ions. These fragmentation patterns provide valuable structural information. For adamantyl-containing SCRAs, characteristic fragmentation often involves the adamantyl moiety itself. For instance, the fragmentation of hydroxylated adamantyl rings can lead to specific product ions that indicate the site of metabolism. core.ac.uk The analysis of these fragmentation patterns is critical for the structural elucidation of the various metabolites of this compound.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for Isomer Discrimination

This compound can exist as two positional isomers: N-(1-adamantyl) and N-(2-adamantyl). Distinguishing between these isomers is a significant analytical challenge. Gas chromatography-electron ionization mass spectrometry (GC-EI-MS) has been demonstrated as an effective method for their discrimination. nih.govwikipedia.org While the isomers may have similar retention times in the gas chromatograph, their fragmentation patterns under electron ionization are distinct. nih.gov Specifically, the EI-MS spectra of the 1-adamantyl and 2-adamantyl isomers of indazole carboxamides, including this compound, show notable differences that allow for their unambiguous identification. nih.gov This capability is crucial for forensic laboratories to avoid misidentification of these controlled substances. nih.gov

Fragmentation Pattern Studies

The study of fragmentation patterns is fundamental to the structural characterization of this compound and related compounds. In electrospray ionization (ESI) mass spectrometry, a common fragmentation pathway for indazole-3-carboxamide SCRAs involves the cleavage of the amide bond. For adamantyl-containing compounds, fragmentation can also be initiated at the adamantane (B196018) structure. researchgate.net In the case of hydroxylated metabolites of adamantyl-containing SCRAs, fragment ions corresponding to the hydroxylated adamantyl ring are observed, providing evidence for the location of the metabolic modification. core.ac.uk For instance, a monohydroxylated adamantyl ring can produce a characteristic fragment ion, and dihydroxylation can lead to a different signature fragment. core.ac.uk The loss of water is another observed fragmentation pathway for hydroxylated adamantyl moieties. core.ac.uk

Below is an interactive table summarizing the observed metabolites of this compound from in vitro studies.

Metabolite IDBiotransformationRelative Abundance
MA1Mono-hydroxylationHigh
MA2Mono-hydroxylationMedium
MA3Di-hydroxylationHigh
MA4Di-hydroxylationMedium
MA5Di-hydroxylationLow
MA6Tri-hydroxylationLow
MA7Tri-hydroxylationLow
MA8DehydrogenationMedium
MA9Mono-hydroxylationHigh
MA10CarbonylationLow
MA11N-dealkylationLow
MA12GlucuronidationMedium
MA13GlucuronidationLow

Challenges in Mass Spectrometric Identification

Several challenges are inherent in the mass spectrometric identification of this compound and other SCRAs. A significant issue with GC-EI-MS is that the molecular ion peak can be of very low abundance or absent altogether, which complicates the determination of the molecular weight of an unknown compound. Furthermore, the similarity in fragmentation patterns between the parent drug and its metabolites can make it difficult to distinguish them in biological samples using GC-MS alone. d-nb.info

Another challenge is the existence of positional isomers, as seen with this compound, which requires specific analytical methods like GC-EI-MS for differentiation. nih.govwikipedia.org In-source fragmentation, which can occur in the ion source of the mass spectrometer, can also complicate data interpretation by generating fragments before mass analysis. While often considered an undesirable effect, the information from in-source fragments can sometimes aid in metabolite identification. nih.gov Finally, achieving adequate detection sensitivity is crucial, as the concentrations of SCRAs and their metabolites in biological fluids can be very low. d-nb.info

In Silico Tools for Metabolite Identification and Structure Elucidation

The rapid emergence of new SCRAs and the vast number of potential metabolites make in silico tools indispensable for modern analytical workflows. nih.gov These computational methods assist in the prediction of metabolic pathways and the identification of unknown compounds from complex HRMS data.

Data-Mining Software for Metabolite Characterization (e.g., Compound Discoverer)

Data-mining software plays a pivotal role in streamlining the process of metabolite identification from HRMS data. nih.gov One such software, Compound Discoverer, has been successfully applied to the in vitro metabolic profiling of this compound. nih.gov This software facilitates in silico-assisted metabolite identification and structure elucidation through automated workflows. nih.gov It can process large datasets to find potential metabolites based on expected biotransformations and compare experimental MS/MS spectra with predicted fragmentation patterns or spectral libraries. This significantly accelerates the identification of metabolites in complex biological matrices. nih.gov The use of such data-mining tools enables higher throughput in identifying target metabolites for screening procedures, which is crucial given the continuous influx of new psychoactive substances. nih.gov

Development of Reference Standards and Biomarkers

The proactive identification of metabolites and the development of corresponding reference standards are crucial for the unequivocal detection of this compound in biological matrices. Due to the extensive metabolism of many synthetic cannabinoid receptor agonists (SCRAs), the parent compound is often found in very low concentrations or is entirely absent in urine samples. This necessitates a focus on identifying and synthesizing stable and abundant metabolites to serve as reliable biomarkers of consumption. In vitro metabolism studies are a foundational alternative for identifying these target metabolites, especially when certified reference standards are not yet commercially available nih.gov.

Identification of Abundant Metabolites as Potential In Vivo Biomarkers

In vitro metabolic profiling of this compound using pooled human liver microsomes (pHLM) has led to the identification of several potential biomarkers. These studies reveal that this compound undergoes extensive phase I metabolism, resulting in a significant decrease of the parent compound nih.gov.

The primary metabolic pathways observed are mono-, di-, and tri-hydroxylation on the adamantyl or tetrahydropyran (B127337) rings, as well as desaturation. In one significant study, a total of 13 phase I metabolites were identified for the N-(1-adamantyl) isomer of this compound. Among these, an abundant and characteristic di-hydroxylated metabolite has been proposed as a potential in vivo biomarker for screening methods nih.gov. However, it is important to note that these recommendations from in vitro data require verification through the analysis of authenticated human samples, such as urine nih.gov.

The table below details the phase I metabolites of this compound identified through incubation with pooled human liver microsomes. The metabolites are ranked by their relative abundance, providing insight into which compounds are most likely to be useful as biomarkers.

Metabolite IDBiotransformationChemical FormulaRelative Abundance Rank
MA1Di-hydroxylationC24H31N3O41
MA2Mono-hydroxylationC24H31N3O32
MA3Hydroxylation + DesaturationC24H29N3O33
MA4Mono-hydroxylationC24H31N3O34
MA5Di-hydroxylationC24H31N3O45
MA6Mono-hydroxylationC24H31N3O36
MA7Di-hydroxylationC24H31N3O47
MA8Hydroxylation + DesaturationC24H29N3O38
MA9Tri-hydroxylationC24H31N3O59
MA10Mono-hydroxylation + CarbonylationC24H29N3O410
MA11Hydroxylation + DesaturationC24H29N3O311
MA12Tri-hydroxylationC24H31N3O512
MA13Mono-hydroxylation + CarbonylationC24H29N3O413

Data sourced from an in vitro study using pooled human liver microsomes. Rank is based on the peak area after 2 hours of incubation, from highest to lowest abundance. nih.gov

The identification of these metabolites is a critical first step. For these potential biomarkers to be effective in forensic and clinical toxicology, the development of certified reference standards is necessary for their unequivocal confirmation in biological samples. The process for other synthetic cannabinoids has involved the chemical synthesis of proposed major metabolites, which are then used to confirm their presence and structure in authentic urine samples researchgate.net. This two-pronged approach of in vitro identification followed by in vivo verification and reference standard synthesis is essential for keeping analytical methods current with the evolving landscape of new psychoactive substances.

Future Directions and Research Gaps

Elucidation of Further Metabolic Pathways and Enzymes

Initial in vitro investigations using pooled human liver microsomes (pHLM) have established the primary Phase I metabolic pathways of Adamantyl-thpinaca. nih.govnih.gov These studies have consistently shown that the compound is extensively metabolized, primarily through oxidative processes. nih.gov The main transformations involve mono-, di-, and tri-hydroxylation of the adamantyl moiety. nih.govnih.gov For the N-(1-adamantyl) isomer, a total of 13 phase I metabolites have been identified. nih.gov

The primary cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound have been identified as CYP3A4 and CYP3A5. nih.govnih.gov The strong reliance on this specific enzymatic pathway suggests a potential for metabolic drug-drug interactions if co-administered with potent CYP3A4 inhibitors. nih.gov

Despite these findings, significant gaps persist. The current understanding is based almost exclusively on in vitro models. mdpi.com Future research must focus on:

In vivo confirmation: Analysis of authentic biological samples is required to confirm that the metabolites identified in vitro are relevant in human users.

Phase II Metabolism: While some studies have identified glucuronidated metabolites, the full scope of Phase II conjugation reactions remains underexplored. nih.gov A comprehensive investigation into glucuronidation, sulfation, and other conjugation pathways is necessary for a complete metabolic profile.

Minor Pathways: The role of other CYP enzymes or alternative metabolic pathways has not been fully ruled out and warrants further investigation to understand potential alternative biotransformation routes.

Metabolic Liberation of Amantadine: It has been hypothesized that metabolic hydrolysis of the amide bond in this compound could release amantadine, a compound with its own pharmacological activity. wikipedia.org This potential pathway requires experimental verification.

Table 1: Summary of Identified this compound Metabolites and Enzymes
Metabolic ReactionResulting MetabolitesPrimary Enzymes InvolvedReference
Mono-hydroxylationVarious mono-hydroxylated metabolites on the adamantyl moietyCYP3A4, CYP3A5 nih.govnih.gov
Di-hydroxylationVarious di-hydroxylated metabolites; one abundant metabolite identified as a potential biomarkerCYP3A4, CYP3A5 nih.govnih.gov
Tri-hydroxylationVarious tri-hydroxylated metabolitesCYP3A4, CYP3A5 nih.govnih.gov
Glucuronidation (Phase II)Two glucuronidated metabolites identifiedUndetermined (likely UGTs) nih.gov

Advanced Structure-Activity-Relationship Modeling

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a synthetic cannabinoid influences its binding affinity to and efficacy at cannabinoid receptors (CB1 and CB2). unodc.org For this compound, the bulky, lipophilic adamantyl group is a key structural feature that differentiates it from many other SCRAs. unodc.org However, there is a notable lack of specific and advanced SAR modeling studies for this compound.

Future research in this area is critical for predicting the pharmacological profiles of new, uncharacterized analogues. Key research gaps include:

Quantitative SAR (QSAR) Models: The development of robust QSAR models for adamantyl-containing SCRAs would enable the prediction of receptor affinity and functional activity based on structural modifications. This could help forecast the potential potency of newly emerging analogues.

Impact of Isomerism: this compound exists as two positional isomers: N-(1-adamantyl) and N-(2-adamantyl). wikipedia.orgnih.gov The influence of the adamantyl connection point on receptor interaction has not been thoroughly investigated. Advanced modeling could clarify how this isomeric difference affects the compound's fit within the receptor binding pocket and its subsequent functional activity.

Comparative Molecular Field Analysis (CoMFA): Utilizing advanced computational techniques like CoMFA could provide detailed three-dimensional insights into the steric and electrostatic fields required for optimal interaction with cannabinoid receptors, guiding the understanding of why adamantyl-containing compounds are potent agonists.

Development of Novel Analytical Approaches for Isomer and Metabolite Differentiation

A significant analytical challenge presented by this compound is the existence of its two positional isomers, which can be difficult to distinguish. nih.govscience.gov Studies have shown that while the isomers have similar chromatographic retention times, they can be differentiated using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) due to distinct fragmentation patterns. nih.govresearchgate.net The 1-adamantyl and 2-adamantyl isomers of adamantylindazole carboxamides, in particular, show remarkable differences in their mass spectra. nih.govscience.gov

However, the challenge is compounded when considering the numerous positional isomers of its metabolites (e.g., hydroxylation at different positions on the adamantyl ring). Differentiating these metabolic isomers is often beyond the capability of standard mass spectrometry techniques alone. researchgate.net

To address these challenges, future research should focus on developing and applying more sophisticated analytical methods:

High-Resolution Mass Spectrometry (HRMS): While already in use for metabolite identification, its coupling with advanced separation techniques is crucial. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers that are indistinguishable by chromatography and mass-to-charge ratio alone.

Tandem Mass Spectrometry (MS/MS) Fragmentation Studies: In-depth studies of the fragmentation pathways of synthesized metabolite standards are needed to identify unique product ions that can serve as diagnostic markers for specific positional isomers.

Chiral Chromatography: For metabolites that may be formed stereoselectively, the use of chiral columns in liquid or gas chromatography could provide baseline separation of enantiomers, which is critical for understanding stereoselective metabolism and pharmacology.

Table 2: Analytical Challenges and Future Approaches for this compound
Analytical ChallengeCurrent LimitationProposed Future ApproachReference
Differentiation of Parent Positional Isomers (1-adamantyl vs. 2-adamantyl)Similar chromatographic retention times. Reliant on specific MS fragmentation patterns.Coupling chromatography with ion mobility spectrometry (IMS-MS) for an additional separation dimension. nih.govscience.gov
Differentiation of Metabolic Positional Isomers (e.g., hydroxylated isomers)Standard LC-MS/MS often cannot distinguish between isomers with identical mass and similar fragmentation.Synthesis of analytical standards for each potential metabolite to confirm retention times and fragmentation. Use of IMS-MS. researchgate.net
Identification of Chiral MetabolitesStandard chromatographic methods do not separate enantiomers.Development and application of chiral chromatography methods (LC or GC).

Q & A

Q. What are the primary receptor binding affinities and functional activities of Adamantyl-THPINACA at CB1 and CB2 receptors?

this compound exhibits selective agonist activity at CB1 receptors, with potency comparable to NPB-22 in [35S]GTPγS binding assays. However, it lacks CB2 agonist activity, distinguishing it from structurally related synthetic cannabinoids like CUMYL-4CN-B7AICA. Experimental designs should prioritize competitive binding assays and functional GTPγS tests to quantify receptor efficacy, using NPB-22 as a positive control .

Q. How can researchers identify phase I metabolites of this compound in vitro?

Incubate this compound with pooled human liver microsomes (pHLM) and analyze metabolites via liquid chromatography-high-resolution mass spectrometry (LC-HRMS). Key metabolites include di-hydroxylated MA9 (m/z 426.2387) and mono-hydroxylated MA12 (m/z 410.2438). Diagnostic ions (e.g., m/z 135.1167 for the adamantyl moiety) aid structural elucidation. Include collision energy optimization (10–40 eV) to fragment precursor ions and validate metabolites using isotopic patterns .

Q. What experimental models are recommended for metabolic profiling of this compound?

Use pHLM for initial phase I metabolism characterization, supplemented with recombinant CYP isoforms (e.g., CYP3A4, CYP3A5) to identify enzyme contributions. For in vivo biomarker screening, prioritize di-hydroxylated metabolites like MA9 due to their abundance and stability in urine. Cross-validate findings with hepatocyte incubations to account for non-CYP metabolic pathways .

Q. How does this compound’s thermal degradation impact experimental design in inhalation studies?

this compound undergoes minimal thermal degradation compared to NPB-22, which decomposes into inactive metabolites (e.g., 8-quinolinol). Use HPLC-PDA to monitor combustion byproducts and confirm compound stability. Design inhalation exposure tests with controlled combustion parameters (e.g., temperature, airflow) to isolate bioeffects from degradation artifacts .

Q. What statistical methods are appropriate for analyzing behavioral data in this compound exposure studies?

Apply repeated-measures ANOVA to assess time-dependent effects (e.g., grooming suppression, spontaneous activity) across exposure intervals (0.25–1 hour). Use post hoc tests (e.g., Tukey’s HSD) to compare treatment groups against controls. Report effect sizes and confidence intervals to address variability in small-sample rodent studies .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro receptor activity and in vivo bioeffects of this compound?

Despite strong CB1 agonist activity in vitro, in vivo effects (e.g., prolonged grooming suppression) may arise from pharmacokinetic factors like tissue distribution or metabolite activity. Employ LC-MS/MS to quantify parent compound and metabolites in plasma/brain tissue. Pair with functional magnetic resonance imaging (fMRI) to correlate receptor occupancy with behavioral outcomes .

Q. What methodological challenges arise in identifying diagnostic ions for this compound metabolites?

The adamantyl group produces a dominant fragment (m/z 135.1167), but hydroxylated metabolites (e.g., MA10) generate low-abundance secondary ions (e.g., m/z 151.1117). Optimize data-dependent acquisition (DDA) settings to prioritize minor fragments and use hydrogen/deuterium exchange to confirm hydroxylation sites. Cross-reference with synthetic standards where available .

Q. How do CYP3A4 polymorphisms influence the metabolic fate of this compound?

CYP3A4 is the primary enzyme for this compound metabolism, with CYP3A5 contributing marginally. Screen for CYP3A422 and CYP3A53 alleles in human microsomes to assess polymorphism-driven variability. Co-incubate with inhibitors (e.g., ketoconazole) to quantify metabolic inhibition and predict drug-drug interaction risks .

Q. What experimental strategies mitigate confounding factors in inhalation toxicity studies of this compound?

Standardize smoke generation using a syringe pump-driven nebulizer to control particulate size and concentration. Include sham-exposed cohorts to differentiate stress-induced behaviors from compound-specific effects. Quantify aerosolized compound mass via gravimetric filters and validate recovery rates with LC-MS .

Q. How can computational modeling predict this compound’s metabolite stability and toxicity?

Use molecular docking to simulate CYP3A4 binding affinities for hydroxylation sites. Apply quantitative structure-activity relationship (QSAR) models to predict metabolite bioactivity. Validate predictions with in vitro cytotoxicity assays (e.g., MTT) on hepatic cell lines exposed to MA9 and MA12 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.